molecular formula C16H14N4OS2 B2671815 4-methyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185020-82-9

4-methyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2671815
CAS No.: 1185020-82-9
M. Wt: 342.44
InChI Key: WSNSFBFITKFLHZ-UHFFFAOYSA-N
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Description

4-methyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C16H14N4OS2 and its molecular weight is 342.44. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

One significant application of derivatives of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is in antibacterial activity. A derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring demonstrated antibacterial activity against both Gram-positive and Gram-negative microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019). Additionally, other thienopyrimidine derivatives have been evaluated and found to exhibit antimicrobial activities (Hossain & Bhuiyan, 2009).

Synthesis and Structural Analysis

These compounds have been synthesized through various chemical processes, including heterocyclization and cyclocondensation, as seen in studies by Davoodnia et al. (2008) and Gomha (2009), who prepared new derivatives of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones and 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones, respectively (Davoodnia et al., 2008); (Gomha, 2009).

Potential Antitumor Activity

The thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines have shown potential in antitumor activities. An unexpected Dimroth rearrangement in the reaction led to the discovery of new derivatives with strong antiproliferative activity up to nanomolar concentration, as reported by Lauria et al. (2013) (Lauria et al., 2013).

Synthetic Utility and Structural Characteristics

These compounds have a notable synthetic utility due to their complex π-electron delocalization effects, as highlighted in the study by Gajda et al. (2015), who reported on the synthesis and molecular structures of various tetrahydrobenzothienopyrimidine derivatives (Gajda et al., 2015).

Facile Synthesis Methods

Novel synthesis methods for these compounds have been developed. For example, Nagaraju et al. (2013) described a facile synthesis of fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives, demonstrating the adaptability and versatility in the synthesis of such compounds (Nagaraju et al., 2013).

Properties

IUPAC Name

8-methyl-12-[(4-methylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c1-10-3-5-11(6-4-10)9-23-16-18-17-15-19(2)14(21)13-12(20(15)16)7-8-22-13/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNSFBFITKFLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C4=C(C(=O)N3C)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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